5-(Bromomethyl)-2,1,3-benzothiadiazole is a heterocyclic organic compound containing a benzothiadiazole core with a bromomethyl substituent at the 5-position. [, ] This compound serves as a versatile building block in organic synthesis, particularly in the development of advanced materials with applications in optoelectronics. [, , , , ]
Synthesis Analysis
The synthesis of 5-(Bromomethyl)-2,1,3-benzothiadiazole has been improved for greater efficiency and reduced environmental impact. [] One optimized procedure involves a “one-pot” synthesis starting from 4-methyl-1,2-benzenediamine. [] This method utilizes:
This improved procedure replaces toxic solvents like benzene, tetrachloromethane, and methanol with less harmful alternatives such as toluene, 1,2-dichloroethane, and ethanol. [] This results in:
Molecular Structure Analysis
The molecular structure of 5-(Bromomethyl)-2,1,3-benzothiadiazole consists of a planar benzothiadiazole core with a bromomethyl group attached at the 5-position. [, ] The planar structure is crucial for its electronic properties and its ability to participate in π-stacking interactions. [, , ]
Mechanism of Action
Electron Acceptor: The benzothiadiazole core acts as an electron-accepting unit in conjugated systems due to its electron-deficient nature. [, , , ] This property is valuable for designing materials with desired electronic bandgaps for applications like organic solar cells.
Fluorescence: Derivatives of 5-(Bromomethyl)-2,1,3-benzothiadiazole often exhibit strong fluorescence, making them suitable for use as fluorescent probes or in organic light-emitting diodes (OLEDs). [, , , ] The specific wavelengths of absorption and emission can be tuned by modifying the substituents on the benzothiadiazole core.
Physical and Chemical Properties Analysis
5-(Bromomethyl)-2,1,3-benzothiadiazole is a solid at room temperature. While specific data on its physical properties are limited in the provided literature, its derivatives generally exhibit good solubility in organic solvents. [, , ] The solubility can be further enhanced by introducing alkyl or alkoxy substituents. [, , ]
Applications
Organic Electronics: Derivatives have been incorporated into the design of organic field-effect transistors (OFETs) [, ] and organic solar cells (OSCs). [, , , ] The electron-accepting nature of the benzothiadiazole unit, coupled with its ability to extend conjugation through the 5-bromomethyl group, makes it suitable for tuning the energy levels and charge transport properties in these devices.
Fluorescent Materials: Derivatives with extended π-conjugated systems exhibit strong fluorescence in various colors ranging from green to red. [, , ] This property makes them promising candidates for use as fluorescent probes in biological imaging and sensing applications. Additionally, they are being explored for use in OLEDs for display technologies. [, , ]
Liquid Crystals: Some derivatives of 5-(Bromomethyl)-2,1,3-benzothiadiazole exhibit liquid crystalline properties, potentially enabling their application in display technologies and other areas requiring anisotropic materials. [, ]
Related Compounds
4-Methyl-1,2-benzenediamine
Compound Description: 4-Methyl-1,2-benzenediamine is a precursor used in the synthesis of 5-(bromomethyl)-2,1,3-benzothiadiazole. []
Relevance: This compound serves as the starting material for the synthesis of 5-(bromomethyl)-2,1,3-benzothiadiazole, providing the benzene ring and the nitrogen atoms that form the benzothiadiazole core. []
N-Thionylaniline
Compound Description: N-Thionylaniline is a reagent involved in the synthesis of 5-(bromomethyl)-2,1,3-benzothiadiazole. It plays a role in the cyclization step, facilitating the formation of the thiadiazole ring. []
Relevance: This reagent is crucial for introducing the sulfur atom and forming the thiadiazole ring system present in 5-(bromomethyl)-2,1,3-benzothiadiazole. []
N-Bromosuccinimide (NBS)
Compound Description: N-Bromosuccinimide (NBS) is a brominating agent used in the synthesis of 5-(bromomethyl)-2,1,3-benzothiadiazole. []
Relevance: NBS is responsible for the bromination of the methyl group at the 5-position of the benzothiadiazole ring, ultimately yielding 5-(bromomethyl)-2,1,3-benzothiadiazole. []
5,6-Dimethyl-2,1,3-benzothiadiazole
Compound Description: This compound is a structural analog of 5-(bromomethyl)-2,1,3-benzothiadiazole, sharing the core benzothiadiazole structure. It is investigated for its reactivity towards bromination, particularly with N-bromosuccinimide (NBS). []
Relevance: The similar reactivity of this compound with NBS highlights the general susceptibility of the methyl groups in these benzothiadiazole derivatives to bromination. This understanding is relevant for synthesizing 5-(bromomethyl)-2,1,3-benzothiadiazole and its analogs. []
4,7-Dibromo-2,1,3-benzothiadiazole
Compound Description: This compound is a brominated derivative of 2,1,3-benzothiadiazole, featuring bromine atoms at the 4 and 7 positions of the benzene ring. []
Relevance: The synthesis and structural characterization of 4,7-dibromo-2,1,3-benzothiadiazole provide insights into the bromination patterns of the benzothiadiazole core. This information is relevant for understanding the reactivity and potential synthetic pathways related to 5-(bromomethyl)-2,1,3-benzothiadiazole. []
4,7-Di-2-thienyl-2,1,3-benzothiadiazole (T-BTD)
Compound Description: 4,7-Di-2-thienyl-2,1,3-benzothiadiazole (T-BTD) is a benzothiadiazole derivative with thiophene rings substituted at the 4 and 7 positions, known for its photophysical and semiconductor properties. []
Relevance: T-BTD exemplifies the use of the benzothiadiazole core, present in 5-(bromomethyl)-2,1,3-benzothiadiazole, in constructing larger conjugated systems with applications in organic electronics. []
Compound Description: This compound is a derivative of T-BTD where the thiophene rings are further functionalized with trimethylsilyl groups. It exhibits improved solubility and thermal properties compared to T-BTD. []
Relevance: TMS-T-BTD highlights the potential for modifying the properties of benzothiadiazole-based compounds, like 5-(bromomethyl)-2,1,3-benzothiadiazole, through the introduction of various substituents and functional groups. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
(R)-flurbiprofen is a flurbiprofen. It is an enantiomer of a (S)-flurbiprofen. Tarenflurbil is an investigational drug that was studied in patients with mild Alzheimer's disease. It is a selective amyloid lowering agent (SALA) that reduces levels of the toxic peptide amyloid beta 42 (Aβ42) in cultured human cells and in animal models. Aβ42 is the primary initiator of neurotoxicity and amyloid plaque development in the brains of Alzheimer's disease patients. In June 2008 development of the drug for Alzheimer's disease was discontinued. Tarenflurbil has also been used in trials studying the treatment of Prostate Cancer. Tarenflurbil is an orally active synthetic enantiomer of flurbiprofen. Tarenflurbil activates c-Jun N terminal kinase, increases AP-1 binding to DNA, and downregulates cyclin D1 expression, resulting in arrest of tumor cells in the G1 phase of the cell cycle and apoptosis. This agent also affects the expression of nuclear factor kappa B, a rapid response transcription factor that stimulates the immune response to tumor cells. R-flurbiprofen does not inhibit the enzyme cyclo-oxygenase.
URMC-099 is an orally bioavailable, brain-penetrant inhibitor of mixed-lineage kinases (MLKs) with IC50 values of 19, 42, 14, and 150 nM for MLK1, MLK2, MLK3, and the related MLK family member DLK, respectively. It also inhibits LRRK2 activity with an IC50 value of 11 nM. In vitro, URMC-099 has been shown to reduce inflammatory cytokine production by HIV-1 Tat-exposed microglia and to prevent destruction and phagocytosis of cultured neuronal axons by these cells. In rodent models of HIV-associated neurocognitive disorders, URMC-099 demonstrates anti-inflammatory and neuroprotective effects. URMC-099 is an orally bioavailable, brain penetrant mixed lineage kinase (MLK) inhibitor with IC50 of 19 nM, 42 nM, 14 nM, and 150 nM, for MLK1, MLK2, MLK3, and DLK, respectively. MLK3 activation is associated with many of the pathologic hallmarks of HAND and therefore represents a prime target for adjunctive therapy based on small-molecule kinase inhibition. In vitro, URMC-099 treatment reduced inflammatory cytokine production by HIV-1 Tat-exposed microglia and prevented destruction and phagocytosis of cultured neuronal axons by these cells.
Ile(5)-angiotensin II (1-7) is an angiotensin compound consisting of the linear heptapeptide sequence L-Asp-L-Arg-L-Val-L-Tyr-L-Ile-L-His-L-Pro. It has a role as a vasodilator agent. It is a tautomer of an Ile(5)-angiotensin II (1-7) dizwitterion. TXA127 has been investigated for the treatment of Miscellaneous Peripheral Blood Cell Abnormalities. Therapeutic Angiotensin-(1-7) is a synthetic heptapeptide identical to endogenous angiotensin-(1-7) with vasodilator and antiproliferative activities. Therapeutic angiotensin 1-7 may inhibit cyclooxygenase 2 (COX-2) and the production of proinflammatory prostaglandins and may activate the angiotensin-(1-7) receptor Mas, resulting in diminished tumor cell proliferation. Activation of the angiotensin-(1-7) receptor Mas, a G-protein coupled, seven transmembrane protein, may down-regulate the phosphorylation and activation of Erk1 and Erk2 in the Erk1/Erk2 MAPK signaling pathway. In the renin-angiotensin system, the vasodilating activity of angiotensin- (1-7), hydrolysed from angiotensin II by the type I transmembrane metallopeptidase and carboxypeptidase angiotensin converting enzyme 2 (ACE2) in vivo, counteracts the vasoconstricting activity of angiotensin II.
Rofecoxib is a butenolide that is furan-2(5H)-one substituted by a phenyl group at position 3 and by a p-(methylsulfonyl)phenyl group at position 4. A selective cyclooxygenase 2 inhibitor, it was used from 1999 to 2004 for the treatment of ostoarthritis, but was withdrawn following concerns about an associated increased risk of heart attack and stroke. It has a role as a cyclooxygenase 2 inhibitor, a non-steroidal anti-inflammatory drug and an analgesic. It is a sulfone and a butenolide. Rofecoxib is used for the treatment of osteoarthritis, rheumatoid arthritis, acute pain in adults, and primary dysmenorrhea, as well as acute treatment of migraine attacks with or without auras. Rofecoxib is a solid. This compound belongs to the stilbenes. These are organic compounds containing a 1,2-diphenylethylene moiety. Stilbenes (C6-C2-C6 ) are derived from the common phenylpropene (C6-C3) skeleton building block. The introduction of one or more hydroxyl groups to a phenyl ring lead to stilbenoids. Rofecoxib has a half-life of 17 hours and its mean oral bioavailability at therapeutically recommended doses of 125, 25, and 50 mg is approximately 93%. The proteins that rofecoxib target include elastin and prostaglandin G/H synthase 2. Cytochrome P450 1A2, Cytochrome P450 3A4, Cytochrome P450 2C9, Cytochrome P450 2C8, and Prostaglandin G/H synthase 1 are known to metabolize rofecoxib. On September 30, 2004, Merck voluntarily withdrew rofecoxib from the market because of concerns about increased risk of heart attack and stroke associated with long-term, high-dosage use. Rofecoxib is a nonsteroidal antiinflammatory drug (NSAID) that selectively inhibits cyclooxgenase-2 (Cox-2), which was used in the therapy of chronic arthritis and mild-to-moderate musculoskeletal pain. Rofecoxib was withdrawn in 2004 because of an association with an increase in cardiovascular events with its long term use. Rofecoxib had also been linked transient serum aminotransferase elevations during therapy and to rare instances of idiosyncratic drug induced liver disease. Rofecoxib is a synthetic, nonsteroidal derivative of phenyl-furanone with antiinflammatory, antipyretic and analgesic properties and potential antineoplastic properties. Rofecoxib binds to and inhibits the enzyme cyclooxygenase-2 (COX-2), resulting in an inhibition of the conversion of arachidonic acid to prostaglandins. COX-related metabolic pathways may represent key regulators of cell proliferation and neo-angiogenesis. Some epithelial tumor cell types overexpress pro-angiogenic COX-2. (NCI04)
JSH-23 is a diamine that is 1,2-phenylenediamine carrying a methyl substituent at position 4 and a 3-phenylpropyl substituent at position N1. It has a role as a NF-kappaB inhibitor. It is a diamine and a substituted aniline. It is functionally related to a 1,2-phenylenediamine.
BMS-433796 is a gamma-secretase inhibitor. BMS-433796 was identified with an acceptable pharmacodynamic and pharmacokinetic profile. Chronic dosing of BMS-433796 in Tg2576 mice suggested a narrow therapeutic window and Notch-mediated toxicity at higher doses. Reduction of brain beta-amyloid peptide (Abeta) synthesis by gamma-secretase inhibitors is a promising approach for the treatment of Alzheimer's disease.
ELND006 is a novel gamma secretase inhibitor previously under investigation for the oral treatment of Alzheimer's disease. ELND006 shows poor solubility and has moderate to high permeability. The in vivo performance of the ELND006 nanosuspension was tested in fed and fasted beagle dogs and compared with a gelatin capsule containing reference API. The results show that nanosizing ELND006 profoundly improved the oral bioavailability and virtually eliminated variation resulting from food intake.